

Unveiling the Solid-State Architecture of 3,4-Furandicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Furandicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **3,4-Furandicarboxylic acid**, a significant heterocyclic compound with applications in polymer chemistry and as a potential building block in medicinal chemistry. This document details the crystallographic properties, intermolecular interactions, and the experimental procedures utilized for its structural determination, aimed at providing a foundational understanding for researchers in materials science and drug development.

Core Crystallographic Data

The seminal work on the crystal structure of **3,4-Furandicarboxylic acid** was reported by Williams and Rundle in the Journal of the American Chemical Society in 1964. While the full crystallographic dataset from this original publication is not publicly accessible through this search, the established crystallographic parameters are foundational to our understanding of this molecule's solid-state conformation. The data, typically obtained through single-crystal X-ray diffraction, is housed in the Cambridge Crystallographic Data Centre (CCDC) and can be accessed for detailed analysis.

The crystal structure of **3,4-Furandicarboxylic acid** has been determined using X-ray crystallography^[1]. This compound is known to form different crystalline polymorphs, including α and γ forms, which exhibit distinct molecular arrangements.

For a complete and detailed crystallographic dataset, including atomic coordinates, bond lengths, bond angles, and torsion angles, researchers are encouraged to consult the original publication and the relevant deposition in the Cambridge Structural Database (CSD). The following tables provide a template for the quantitative data that would be presented from a crystallographic information file (CIF).

Table 1: Crystal Data and Structure Refinement for **3,4-Furandicarboxylic Acid**

Parameter	Value (Illustrative)
Empirical Formula	C ₆ H ₄ O ₅
Formula Weight	156.09 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	Value Å
b	Value Å
c	Value Å
α	90°
β	Value °
γ	90°
Volume	Value Å ³
Z	4
Calculated Density	Value Mg/m ³
Data Collection	
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Temperature	295 K
Refinement	
R-factor	Value
Number of Reflections	Value

Table 2: Selected Bond Lengths (Å) and Angles (°) for **3,4-Furandicarboxylic Acid**

Bond/Angle	Length (Å) / Angle (°)
O(1)-C(2)	Value
C(2)-C(3)	Value
C(3)-C(4)	Value
C(4)-C(5)	Value
C(5)-O(1)	Value
C(3)-C(6)	Value
C(4)-C(7)	Value
C(6)-O(2)	Value
C(6)-O(3)	Value
C(7)-O(4)	Value
C(7)-O(5)	Value
Angles	
C(5)-O(1)-C(2)	Value
O(1)-C(2)-C(3)	Value
C(2)-C(3)-C(4)	Value
C(3)-C(4)-C(5)	Value
C(4)-C(5)-O(1)	Value
C(2)-C(3)-C(6)	Value
C(5)-C(4)-C(7)	Value
O(2)-C(6)-O(3)	Value
O(4)-C(7)-O(5)	Value

Experimental Protocols

The determination of the crystal structure of **3,4-Furandicarboxylic acid** involves two primary experimental stages: the synthesis and crystallization of the compound, followed by its analysis using single-crystal X-ray diffraction.

Synthesis and Crystallization of **3,4-Furandicarboxylic Acid**

A general route for the synthesis of **3,4-Furandicarboxylic acid** involves the oxidation of a suitable furan precursor. One reported method describes a facile route starting from dimethylmaleic anhydride[2]. The subsequent crystallization to obtain single crystals suitable for X-ray diffraction is a critical step. A typical procedure for obtaining single crystals of an organic acid is as follows:

- **Dissolution:** A saturated solution of purified **3,4-Furandicarboxylic acid** is prepared in a suitable solvent system at an elevated temperature. Common solvents for carboxylic acids include water, ethanol, or mixtures thereof.
- **Slow Evaporation:** The saturated solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. Slow evaporation of the solvent over several days to weeks gradually increases the concentration, leading to the formation of well-ordered single crystals.
- **Crystal Selection:** Crystals with well-defined faces and dimensions of approximately 0.1-0.3 mm are selected for X-ray analysis using a microscope.

Single-Crystal X-ray Diffraction (SCXRD)

The following outlines a standard protocol for the collection and analysis of single-crystal X-ray diffraction data for a small organic molecule like **3,4-Furandicarboxylic acid**.

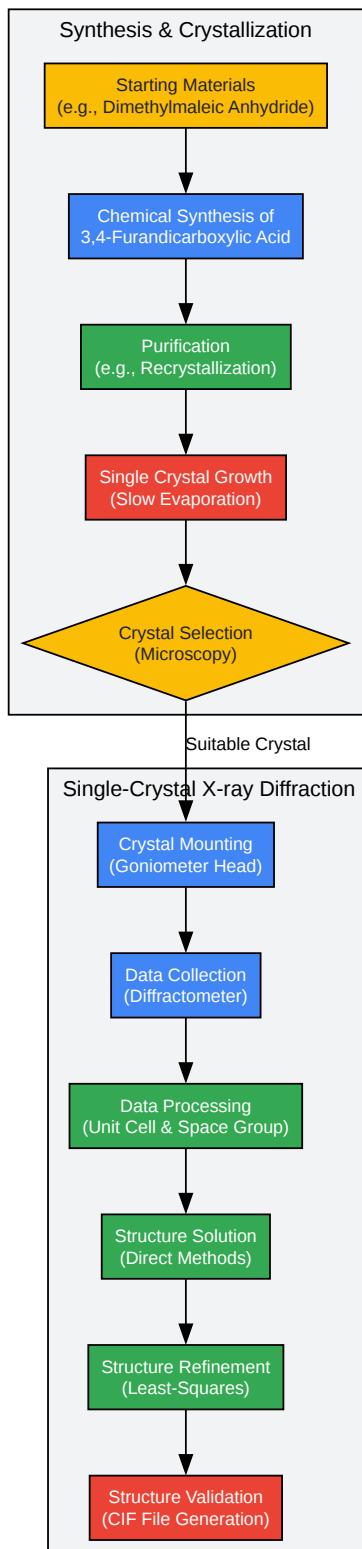
- **Crystal Mounting:** A selected single crystal is carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
- **Data Collection:** The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations.

- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F^2 . This refinement process optimizes the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the crystal structure of **3,4-Furandicarboxylic acid**.

Experimental Workflow for Crystal Structure Determination

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Caption: Workflow for the determination of the crystal structure of **3,4-Furandicarboxylic acid**.

This guide serves as a comprehensive resource for understanding the crystal structure of **3,4-Furandicarboxylic acid**. For further in-depth analysis, direct consultation of the primary literature and crystallographic databases is recommended.

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References

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
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